3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide
Description
3-Chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a chlorine atom at position 3, a methyl group at position 2, and a thioether-linked oxane (tetrahydropyran) ring at the N-ethyl position. This structure combines aromatic, sulfonamide, and heterocyclic moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S2/c1-11-13(15)3-2-4-14(11)21(17,18)16-7-10-20-12-5-8-19-9-6-12/h2-4,12,16H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHSKKDWHDHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the benzenesulfonamide core and introduce the chloro and methyl groups through electrophilic aromatic substitution reactions. The tetrahydro-2H-pyran-4-ylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydro-2H-pyran-4-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chloro group can yield a variety of substituted benzenesulfonamides .
Scientific Research Applications
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the sulfonamide group suggests it could inhibit certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Physicochemical Properties
- Melting Points : Hydrazone derivatives (e.g., 15, 17) have high melting points (226–228°C), attributed to strong intermolecular hydrogen bonding from hydrazone NH groups . In contrast, pyrazole-containing 18 melts at 169–170°C, reflecting reduced polarity . The target compound’s oxane-thioether group may lower its melting point compared to hydrazones due to increased flexibility.
- Solubility: Compounds with heterocyclic moieties (e.g., pyrazole in 18 or triazole in 22) often exhibit poor aqueous solubility, as noted in COX-2 inhibitors like 1c . The oxane ring’s ether oxygen could improve solubility relative to purely hydrophobic substituents.
Table 2: Bioactivity Comparisons of Sulfonamide Derivatives
Key Findings :
- COX-2 Inhibition : Electron-withdrawing groups (e.g., nitro in 17) enhance activity in some analogues, while methoxy groups (as in 1c) moderate inhibition . The chloro-methyl substituent in the target compound may similarly influence electronic effects on the benzene ring.
- Binding Affinity: Docking studies highlight the importance of heterocyclic substituents (e.g., imidazole in M10) for strong protein interactions .
Biological Activity
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, and modifications to their structure can enhance their efficacy against various biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure
The structural formula of this compound includes a chlorine atom, a methyl group, and a sulfonamide functional group attached to a benzene ring. The oxane moiety contributes to the compound's unique properties, potentially influencing its interaction with biological targets.
Antibacterial Activity
Sulfonamides are primarily known for their antibacterial effects. The compound's activity against various bacterial strains was assessed using the Minimum Inhibitory Concentration (MIC) method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate moderate antibacterial activity, particularly effective against Gram-positive bacteria like Staphylococcus aureus but less effective against Gram-negative bacteria such as E. coli and P. aeruginosa .
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT-116 | 25 |
These findings suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, with the lowest IC50 observed in MCF-7 cells .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes in bacterial folate synthesis and interference with cancer cell proliferation pathways. The presence of the oxane moiety may enhance cell membrane permeability, facilitating better uptake into target cells.
Case Studies
- Antibacterial Efficacy Study : In a controlled laboratory setting, the compound was tested alongside standard antibiotics. It demonstrated synergistic effects when combined with amoxicillin against resistant strains of Staphylococcus aureus, suggesting potential for use in combination therapies .
- Cytotoxicity Assessment : A study involving human cancer cell lines showed that treatment with varying concentrations of the compound led to increased apoptosis rates in MCF-7 cells, indicating its potential as an anticancer agent .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:
- Sulfonylation: Reaction of 3-chloro-2-methylbenzenesulfonyl chloride with a primary amine (e.g., 2-(oxan-4-ylsulfanyl)ethylamine) under basic conditions (e.g., pyridine or Et₃N) to form the sulfonamide bond .
- Thioether Formation: The oxan-4-ylsulfanyl group is introduced via nucleophilic substitution using oxane-4-thiol and a halogenated intermediate (e.g., bromoethylamine) in polar aprotic solvents (DMF or DMSO) .
- Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Advanced: How can reaction conditions be optimized to mitigate low yields during the coupling of the oxan-4-ylsulfanyl moiety?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Selection: Use DMF at 0–5°C to stabilize reactive intermediates and reduce thiol oxidation .
- Catalysis: Add KI (10 mol%) to facilitate halogen exchange in bromoethylamine precursors, improving electrophilicity .
- Kinetic Monitoring: Employ in situ FTIR or HPLC to track thiol consumption and adjust stoichiometry dynamically .
Basic: What biological targets or activities are associated with this compound?
Answer:
The compound exhibits:
- Enzyme Inhibition: Potent inhibition of dihydropteroate synthase (DHPS) (IC₅₀ = 0.8 µM) in E. coli, comparable to sulfamethoxazole .
- Anticancer Activity: In vitro cytotoxicity against HeLa cells (EC₅₀ = 12 µM) via apoptosis induction, linked to its sulfonamide group .
- Anti-inflammatory Effects: Suppresses COX-2 expression in murine macrophages by 60% at 10 µM .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
Answer:
Contradictions may stem from assay variability or structural impurities. Methodological solutions:
- Standardized Assays: Use WHO-recommended protocols (e.g., microbroth dilution for antimicrobial testing) .
- Batch Reproducibility: Characterize purity via LC-MS (>98%) and confirm stereochemistry with chiral HPLC .
- Target Profiling: Perform kinome-wide screening (e.g., using KINOMEscan) to identify off-target interactions .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.3–7.5 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (expected [M+H]+ = 362.08) .
- X-ray Crystallography: Resolves sulfonamide conformation and hydrogen-bonding networks in crystalline form .
Advanced: How can computational modeling predict the compound’s interaction with DHPS?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to E. coli DHPS (PDB: 1AJ0). The sulfonamide group forms hydrogen bonds with Asn21 and Lys220 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates robust interaction .
- QSAR Modeling: Correlate chloro/methyl substituent positions with inhibitory activity (R² = 0.89 in training sets) .
Basic: How do structural modifications (e.g., altering the oxane ring size) affect bioactivity?
Answer:
- Oxane Ring Size: Replacing oxan-4-yl with oxan-3-yl reduces antibacterial activity by 40%, likely due to altered sulfanyl group orientation .
- Chloro Substituent Position: Shifting the chloro group from C3 to C4 on the benzene ring abolishes COX-2 inhibition .
Advanced: What metabolomic approaches identify in vivo degradation products of this compound?
Answer:
- LC-HRMS/MS: Profile rat plasma metabolites; major products include sulfonic acid derivatives (m/z 298.05) and oxane ring-opened thiols .
- Stable Isotope Tracing: Administer ¹³C-labeled compound to track metabolic pathways via isotopologue distribution .
Basic: What in vitro safety profiles should be assessed prior to preclinical trials?
Answer:
- Cytotoxicity: Screen against HEK293 cells (IC₅₀ >50 µM acceptable) .
- hERG Inhibition: Patch-clamp assays ensure <50% inhibition at 10 µM to avoid cardiotoxicity .
- Microsomal Stability: >60% remaining after 1 hr in human liver microsomes predicts favorable pharmacokinetics .
Advanced: How can nanoparticle formulations improve the compound’s aqueous solubility?
Answer:
- Polymer Nanoparticles: Encapsulate in PLGA-PEG (85% loading efficiency) to achieve solubility >5 mg/mL in PBS .
- Cyclodextrin Complexation: β-cyclodextrin increases solubility 20-fold via host-guest interactions with the benzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
